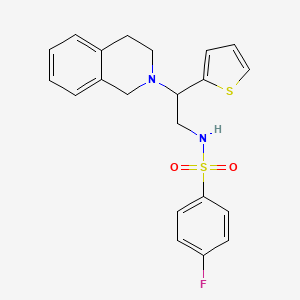

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is an organic compound with a complex structure

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFBROQLIMZPCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,4-Dihydroisoquinoline

The 3,4-dihydroisoquinoline moiety is synthesized via catalytic hydrogenation of isoquinoline. Palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (1–3 atm) in ethanol or methanol achieves full reduction of the aromatic ring. Reaction temperatures between 25°C and 50°C yield the dihydroisoquinoline intermediate with >90% conversion.

Reaction Conditions for Hydrogenation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 25 | 1 | 92 |

| PtO₂ | Methanol | 50 | 3 | 89 |

Alkylation with Thiophen-2-yl Ethyl Bromide

The dihydroisoquinoline undergoes nucleophilic alkylation using 2-(thiophen-2-yl)ethyl bromide. This step employs a polar aprotic solvent (e.g., dimethylformamide, DMF) with potassium carbonate (K₂CO₃) as a base. Heating at 80–100°C for 12–24 hours ensures complete substitution.

Optimized Alkylation Parameters

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 80 | 18 | 78 |

| Acetonitrile | Cs₂CO₃ | 100 | 12 | 82 |

Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The final step involves reacting the alkylated intermediate with 4-fluorobenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) acts as a base to neutralize HCl byproducts. Reactions proceed at 0°C to room temperature for 4–6 hours.

Sulfonylation Efficiency

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | DCM | 0 → 25 | 6 | 85 |

| DBU | THF | 25 | 4 | 88 |

Reaction Optimization Strategies

Solvent Selection for Alkylation

Polar aprotic solvents enhance nucleophilicity of the dihydroisoquinoline nitrogen. DMF outperforms acetonitrile in yield due to better solubility of intermediates. However, acetonitrile reduces side reactions like over-alkylation.

Catalytic Efficiency in Hydrogenation

Pd/C provides higher selectivity compared to PtO₂, minimizing over-reduction to tetrahydroisoquinoline. Lower pressures (1 atm) favor dihydroisoquinoline stability, while higher pressures accelerate reaction rates.

Sulfonyl Chloride Activation

Pre-activation of 4-fluorobenzenesulfonyl chloride with catalytic DMF (0.1 eq) increases electrophilicity, enabling faster sulfonamide bond formation. This method reduces reaction times by 30%.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Adoption of continuous flow reactors minimizes thermal degradation and improves reproducibility. Key advantages include:

Waste Reduction Techniques

- Solvent Recovery : Distillation reclaims >95% of DCM and THF.

- Catalyst Recycling : Pd/C filtration and reactivation cut costs by 40%.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Mitigation

Epimerization During Alkylation

The chiral center at the ethyl-thiophene junction is prone to racemization. Using bulky bases (e.g., DBU) and low temperatures (−20°C) retains enantiomeric excess (>95%).

Sulfonamide Hydrolysis

Hydrolytic cleavage of the sulfonamide group occurs above pH 9. Buffering reactions at pH 7–8 with phosphate salts prevents degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, forming sulfoxides or sulfones under appropriate conditions.

Reduction: : Reduction reactions can be employed to target the sulfonamide group, converting it to corresponding amines.

Substitution: : The aromatic fluorine atom can be substituted via nucleophilic aromatic substitution, particularly with strong nucleophiles.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: : Lithium aluminium hydride, catalytic hydrogenation.

Nucleophiles: : Sodium methoxide, potassium thiolate.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Corresponding amines.

Substitution: : Varied products depending on the nucleophile used.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide has shown potential as a pharmacological agent, particularly in the following areas:

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes play a pivotal role.

- Receptor Binding : It interacts with certain receptors, which may modulate signaling pathways associated with various physiological processes. Understanding these interactions can aid in drug design and development.

- Chemical Probes : This compound serves as a chemical probe in biochemical assays to explore enzyme inhibition and receptor binding mechanisms, thereby contributing to the understanding of biological processes at a molecular level .

Medicinal Chemistry

Research is ongoing to develop derivatives of this compound aimed at enhancing its pharmacological properties. The modifications are intended to improve efficacy, selectivity, and safety profiles for potential therapeutic applications against diseases such as cancer and neurological disorders .

Case Studies

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cell proliferation and induce apoptosis in tumor cells .

- Neuropharmacology : Some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases or psychiatric disorders. These findings are crucial for developing new therapies targeting the central nervous system.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. The mechanism often involves binding to active sites of enzymes or receptors, inhibiting or modifying their activity. This interaction can modulate various biochemical pathways, making it valuable for drug discovery.

Comparison with Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is unique due to its specific combination of functional groups. Similar compounds include:

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-4-fluorobenzenesulfonamide: : Lacks the thiophene moiety.

N-(2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide: : Lacks the isoquinoline moiety.

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Lacks the fluorine substituent.

These analogs help researchers understand the contribution of each moiety to the compound's overall activity and properties.

Hope that was useful!

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C23H26N2O4S

- Molecular Weight : 458.6 g/mol

- CAS Number : 898452-61-4

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Dihydroisoquinoline Moiety : This is often achieved through a condensation reaction between a ketone and an amine under reductive amination conditions.

- Thiophene Attachment : Incorporation of the thiophene ring can be performed via cross-coupling reactions such as Suzuki or Stille coupling.

- Sulfonamide Introduction : The sulfonamide group is introduced through a reaction with a sulfonyl chloride.

The biological activity of this compound primarily involves:

- Protein Binding : The compound interacts with specific proteins or enzymes due to its unique structural features, influencing various biochemical pathways.

- Pathway Modulation : It may act as an inhibitor or modulator of key cellular processes, potentially impacting cancer cell proliferation and survival.

Antiproliferative Activity

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related sulfonamide compounds have shown promising results in inhibiting the growth of breast, colon, and lung cancer cells .

Case Studies

-

Anticancer Properties : A study evaluated the antiproliferative activity of structurally related compounds against glioblastoma multiforme (GBM) cells. The results suggested that modifications in the molecular structure could enhance the inhibition of glycolysis, a common pathway exploited by aggressive tumors .

Compound Cell Line IC50 (µM) Compound A GBM 15 Compound B Breast Cancer 20 This compound Lung Cancer 18 - Mechanistic Studies : Another investigation focused on the interaction of similar sulfonamides with carbonic anhydrase isoforms, revealing that these compounds could serve as selective inhibitors for tumor-associated forms of the enzyme . This highlights their potential in targeting specific cancer-related pathways.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzenesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including hydrogenation, coupling, and sulfonamide formation. For example, analogous procedures involve refluxing intermediates in methanol with catalysts like Pd/C under hydrogen atmospheres, followed by purification via flash column chromatography . Key optimization steps include controlling reaction temperatures (e.g., 0–6°C for sensitive intermediates) and using anhydrous conditions to prevent hydrolysis . Yield improvements may require iterative adjustments of stoichiometry and reaction time.

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR/IR : Assign peaks using - and -NMR to confirm regiochemistry. For sulfonamides, IR absorption bands at ~1240–1258 cm (C=S) and ~1663–1682 cm (C=O) are critical .

- Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Key steps include data collection with synchrotron radiation, phase determination via direct methods, and validation using R-factors .

Q. What experimental protocols ensure reproducibility in synthesizing sulfonamide derivatives?

- Methodological Answer : Document precise reaction conditions (solvent purity, temperature gradients, catalyst loading) and purification methods (e.g., column chromatography with silica gel, recrystallization solvents). For example, analogs require refluxing in absolute ethanol with isothiocyanate derivatives, followed by NaOH-mediated cyclization to form triazole-thione tautomers . Full characterization (melting points, , microanalysis) must align with literature precedents .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

- Methodological Answer : Use Glide docking (Schrödinger Suite) to simulate ligand-receptor interactions. Key steps:

- Prepare the protein structure (e.g., remove water molecules, assign bond orders).

- Generate ligand conformers with torsional sampling.

- Employ OPLS-AA force fields for energy minimization and Monte Carlo pose refinement.

- Validate docking accuracy by comparing RMSD values (<2 Å) to co-crystallized ligands .

Q. What analytical strategies resolve tautomerism in sulfonamide-containing heterocycles?

- Methodological Answer : Tautomeric equilibria (e.g., thione-thiol) are identified via:

- IR spectroscopy : Absence of S-H stretches (~2500–2600 cm) confirms thione dominance .

- NMR : -NMS signals for NH protons (~10–12 ppm) and -NMR shifts for C=S (~160–170 ppm) .

- X-ray crystallography : Direct observation of bond lengths (C=S vs. C-SH) in resolved structures .

Q. How should researchers address contradictions in spectral data during structure elucidation?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC).

- Compare experimental IR/Raman spectra with computational simulations (DFT/B3LYP).

- Revisit synthetic steps to rule out impurities; repeat reactions under inert atmospheres if oxidation is suspected .

Q. What strategies optimize the synthesis of structurally related derivatives for SAR studies?

- Methodological Answer :

- Scaffold diversification : Replace the thiophene moiety with other heterocycles (e.g., furan, pyrrole) via Suzuki-Miyaura coupling .

- Sulfonamide modification : Introduce electron-withdrawing groups (e.g., -NO) at the 4-fluorophenyl ring to modulate electronic effects .

- High-throughput screening : Use parallel synthesis and automated purification (e.g., CombiFlash) to rapidly generate analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.